N-(3-Chloro-2-methylphenyl)-2-nitroso-3-oxobutanamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-2-nitroso-3-oxobutanamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a nitroso group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-nitroso-3-oxobutanamide typically involves the reaction of 3-chloro-2-methylaniline with nitrosoacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-nitroso-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Chloro-2-methylphenyl)-2-nitro-3-oxobutanamide.
Reduction: Formation of N-(3-Chloro-2-methylphenyl)-2-amino-3-oxobutanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-2-nitroso-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-nitroso-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)anthranilic acid: Similar structure but lacks the nitroso and oxobutanamide groups.
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide: Contains a nicotinamide moiety instead of the nitroso and oxobutanamide groups.
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-nitroso-3-oxobutanamide is unique due to the presence of both the nitroso and oxobutanamide groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89550-49-2 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-nitroso-3-oxobutanamide |
InChI |
InChI=1S/C11H11ClN2O3/c1-6-8(12)4-3-5-9(6)13-11(16)10(14-17)7(2)15/h3-5,10H,1-2H3,(H,13,16) |
InChI Key |
LTILDNQPBCTWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C(=O)C)N=O |
Origin of Product |
United States |
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